molecular formula C21H24ClN3O6S2 B2607835 N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide CAS No. 330676-64-7

N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide

Cat. No.: B2607835
CAS No.: 330676-64-7
M. Wt: 514.01
InChI Key: ZBGYLTCLISXGEY-UHFFFAOYSA-N
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Description

N-((((4-Chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide is a sulfonamide derivative featuring dual sulfonamide groups and a cyclohexyl substituent. Its structure includes:

  • A 4-chlorophenylsulfonyl moiety linked to a carbamoyl-carbamoyl chain.
  • A 4-methylbenzenesulfonamide group attached to a cyclohexyl amine.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylcarbamoyl]-1-cyclohexyl-1-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O6S2/c1-15-7-11-19(12-8-15)33(30,31)25(17-5-3-2-4-6-17)21(27)23-20(26)24-32(28,29)18-13-9-16(22)10-14-18/h7-14,17H,2-6H2,1H3,(H2,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGYLTCLISXGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2CCCCC2)C(=O)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of Intermediate Compounds: The initial step often involves the preparation of intermediate compounds such as 4-chlorophenylsulfonyl chloride and 4-methylbenzenesulfonyl chloride.

    Coupling Reactions: These intermediates are then subjected to coupling reactions with appropriate amines, such as cyclohexylamine, under controlled conditions to form the desired sulfonamide linkages.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl and carbamoyl groups.

    Reduction: Reduction reactions may target the nitro groups if present in derivatives of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it versatile for creating derivatives with specific properties.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinal chemistry applications include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The table below compares key structural features and their implications:

Compound Name Substituents Electronic Effects Hypothesized Bioactivity
Target Compound 4-Cl, cyclohexyl, 4-Me Electron-withdrawing (Cl), lipophilic Enhanced enzyme binding, membrane penetration
N-(4-Methoxyphenyl)benzenesulfonamide 4-OCH₃ Electron-donating (OCH₃) Increased solubility, moderate activity
N-(2-Formylphenyl)-4-methyl derivative 2-formyl, 4-Me Electrophilic (CHO), moderate polarity Reactivity in further derivatization

Key Observations :

  • The cyclohexyl substituent increases lipophilicity, which may favor membrane permeability over aromatic analogs like the 4-methoxy derivative .
  • The formyl group in offers a reactive site for chemical modifications, unlike the stable carbamoyl groups in the target compound.

Crystal Packing and Intermolecular Interactions

  • N-(4-Methoxyphenyl)benzenesulfonamide : Exhibits classic sulfonamide hydrogen bonding (N–H⋯O), as seen in related structures.
  • N-(2-Formylphenyl)-4-methyl derivative : Forms a 3D network via weak C–H⋯O bonds, with planar geometry around the sulfonamide S and N atoms.

Biological Activity

N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound can be characterized by its chemical formula C13H19ClN2O4SC_{13}H_{19}ClN_{2}O_{4}S. The presence of the sulfonamide group is crucial for its biological activity, influencing interactions with various biological targets.

1. Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The compound under investigation has shown moderate to strong activity against various bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak
Staphylococcus aureusModerate

Studies have demonstrated that the antibacterial efficacy is attributed to the inhibition of folic acid synthesis, a pathway critical for bacterial growth and survival .

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. The results are summarized in the following table:

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseStrong

These activities suggest potential applications in treating conditions such as Alzheimer's disease and urinary infections .

3. Anticancer Activity

Sulfonamide derivatives have been explored for their anticancer properties. Preliminary studies indicate that this compound may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Mechanism : Induction of apoptosis via mitochondrial pathways

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:

  • Case Study 1 : A study involving patients with bacterial infections showed improved outcomes when treated with sulfonamide derivatives compared to standard antibiotics.
  • Case Study 2 : In vitro studies demonstrated that the compound effectively inhibited cell growth in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

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